Corchoionol C

Description

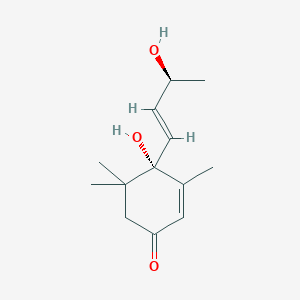

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-ZOLRFCATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Corchoionol C from Pulicaria undulata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corchoionol C, a megastigmane glucoside, has been identified as a constituent of Pulicaria undulata. This technical guide provides a comprehensive overview of the available information regarding its isolation from this plant species. While a complete, detailed protocol from a single primary source dedicated to this compound isolation from Pulicaria undulata remains to be publicly available, this document compiles and synthesizes information from phytochemical studies of the plant and related compounds to propose a likely methodological framework. This guide also briefly touches upon the known biological activities of this compound. All quantitative data is summarized in structured tables, and a logical workflow for the isolation process is presented as a Graphviz diagram.

Introduction to Pulicaria undulata and its Phytochemicals

Pulicaria undulata (L.) C.A.Mey., a member of the Asteraceae family, is a plant known for its use in traditional medicine and is a rich source of various secondary metabolites. Phytochemical investigations of this species have revealed the presence of flavonoids, terpenoids, and phenolic compounds. Notably, this compound has been reported to be present in the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata[1]. Megastigmane glycosides, the class of compounds to which this compound belongs, are known for a variety of biological activities, including antibacterial, anti-inflammatory, anticancer, and hepatoprotective effects[2].

Proposed Experimental Protocol for the Isolation of this compound

Based on general phytochemical isolation procedures for megastigmane glycosides and studies on Pulicaria undulata extracts, a multi-step protocol for the isolation of this compound can be proposed. This process involves extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

-

Plant Collection and Preparation: The aerial parts of Pulicaria undulata are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or a methanol/water mixture at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve:

-

Hexane Fractionation: To remove nonpolar compounds such as fats and waxes.

-

Chloroform or Dichloromethane Fractionation: To isolate compounds of intermediate polarity.

-

Ethyl Acetate Fractionation: To extract a wide range of phenolic compounds and some glycosides.

-

n-Butanol Fractionation: This is the key step for isolating polar glycosides. This compound is reported to be found in this fraction[1].

Chromatographic Purification

The n-butanol fraction, being a complex mixture, requires further separation using various chromatographic techniques.

-

Column Chromatography (CC): The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Data Presentation

Spectroscopic Data for Structure Elucidation

The structure of this compound would be elucidated using a combination of spectroscopic methods. While the specific data from Pulicaria undulata is not available in the searched literature, typical data for a megastigmane glycoside is presented below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H-NMR | Signals for methyl groups, olefinic protons, oxymethine protons of the sugar moiety, and an anomeric proton signal characteristic of a β-glucoside. |

| ¹³C-NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the cyclohexenone ring, and signals corresponding to the glucose unit, including the anomeric carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula of this compound (C₁₃H₂₀O₃) and its glycoside, with fragmentation patterns indicating the loss of the sugar moiety. |

| UV Spectroscopy | Absorption maxima characteristic of the α,β-unsaturated ketone chromophore. |

| IR Spectroscopy | Absorption bands for hydroxyl groups, a carbonyl group (conjugated), and C=C double bonds. |

Visualization of the Isolation Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Pulicaria undulata.

Caption: Proposed workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Information on the biological activity of this compound is limited. One study has reported its anti-inflammatory activity, demonstrating the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells. This suggests a potential role in modulating inflammatory pathways. However, specific signaling pathways affected by this compound have not yet been elucidated in the available literature. Further research is required to understand its mechanism of action at the molecular level.

The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for this compound.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The isolation of this compound from Pulicaria undulata presents a promising area for natural product research. While a definitive, detailed protocol is yet to be published in a dedicated study, the established methodologies for the isolation of megastigmane glycosides provide a solid foundation for its successful purification. The preliminary evidence of its anti-inflammatory activity warrants further investigation into its mechanism of action and potential therapeutic applications. Future research should focus on publishing a comprehensive report on the isolation, full spectroscopic characterization, and in-depth biological evaluation of this compound from Pulicaria undulata.

References

phytochemical analysis of Corchoionol C containing plants

An In-depth Technical Guide on the Phytochemical Analysis of Corchoionol C Containing and Related Plants

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of plants reported to contain this compound and related species rich in bioactive compounds. While this compound 9-glucoside has been identified in Dendrobium officinale, this guide focuses on the phytochemical landscape of Corchorus species (Corchorus olitorius and Corchorus capsularis), which are of significant interest due to their extensive use in traditional medicine and their diverse chemical composition. This document details experimental protocols for extraction, isolation, and quantification, presents available quantitative data, and visualizes key workflows and biological pathways.

Phytochemical Composition of Corchorus Species

Corchorus olitorius and Corchorus capsularis are known to contain a wide array of phytochemicals, including flavonoids, phenolic acids, tannins, saponins, and cardiac glycosides. The concentration of these compounds can vary depending on the plant part, phenological stage, and geographical location.

Quantitative Phytochemical Data

The following tables summarize the quantitative analysis of major phytochemical classes in the leaves, stems, and roots of C. olitorius and C. capsularis.

Table 1: Total Phenolic Content (TPC) in Corchorus Species

| Plant Species | Plant Part | TPC (mg GAE/g DW) | Reference |

| Corchorus olitorius | Leaves | 6.57 - 11.11 | [1] |

| Stems | 0.97 - 5.09 | [1] | |

| Roots | 2.41 - 5.95 | [1] | |

| Corchorus capsularis | Leaves | 5.89 - 7.93 | [1] |

| Stems | 1.28 - 3.17 | [1] | |

| Roots | 1.04 - 4.12 | [1] |

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: Total Flavonoid Content (TFC) in Corchorus Species

| Plant Species | Plant Part | TFC (mg QE/g DW) | Reference |

| Corchorus olitorius | Leaves | 5.14 - 7.78 | [1] |

| Stems | 0.99 - 3.29 | [1] | |

| Roots | 1.78 - 3.22 | [1] | |

| Whole Plant (Chloroform Extract) | 0.505 mg/100mg | [2] | |

| Whole Plant (Ethyl Acetate Extract) | 1.300 mg/100mg | [2] | |

| Whole Plant (Methanol Extract) | 2.050 mg/100mg | [2] | |

| Whole Plant (Aqueous Extract) | 1.785 mg/100mg | [2] | |

| Corchorus capsularis | Leaves | 3.93 - 5.93 | [1] |

| Stems | 0.74 - 2.01 | [1] | |

| Roots | 1.26 - 2.64 | [1] |

QE: Quercetin Equivalents; DW: Dry Weight.

Table 3: Total Tannin Content in Corchorus Species

| Plant Species | Plant Part | Tannin Content (mg TAE/g DW) | Reference |

| Corchorus olitorius | Leaves | 16.51 - 26.89 | [1] |

| Stems | 7.65 - 14.72 | [1] | |

| Roots | 4.02 - 13.98 | [1] | |

| Corchorus capsularis | Leaves | 13.87 - 22.73 | [1] |

| Stems | 6.07 - 12.56 | [1] | |

| Roots | 3.17 - 11.98 | [1] |

TAE: Tannic Acid Equivalents; DW: Dry Weight.

Table 4: Other Phytochemicals in Corchorus olitorius Leaves

| Phytochemical | Concentration (%) | Reference |

| Flavonoids | 19.17 ± 0.73 | [3] |

| Saponins | 11.83 ± 0.73 | [3] |

| Alkaloids | 8.50 ± 2.65 | [3] |

Experimental Protocols

This section details the methodologies for the phytochemical analysis of Corchorus species, which can be adapted for the targeted analysis of this compound.

Plant Material Preparation

-

Collection: Collect fresh plant material (e.g., leaves, stems, roots) from a specified location.

-

Washing: Thoroughly wash the plant material with tap water to remove dirt and debris, followed by a final rinse with distilled water.

-

Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved. Alternatively, use a hot air oven at a controlled temperature (e.g., 40-50°C).

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in airtight containers in a cool, dark place until extraction.

Extraction of Phytochemicals

Methanol Maceration (Cold Extraction)

-

Soak the powdered plant material (e.g., 100 g) in an appropriate volume of methanol (e.g., 500 mL) in a sealed container.

-

Keep the mixture at room temperature for a specified period (e.g., 4 days), with occasional shaking.

-

Filter the extract through muslin cloth or filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

Dry the resulting crude extract completely.[4]

Fractionation by Vacuum Liquid Chromatography (VLC)

-

Dissolve the crude methanol extract in a suitable solvent.

-

Pack a VLC column with silica gel.

-

Load the dissolved extract onto the column.

-

Elute the column sequentially with solvents of increasing polarity (e.g., n-hexane, benzene, diethyl ether, chloroform, dichloromethane) to separate compounds based on their polarity.[4]

-

Collect the fractions and concentrate them for further analysis.

Qualitative Phytochemical Screening

Standard chemical tests can be used to detect the presence of various phytochemical classes in the extracts and fractions.

-

Test for Flavonoids: To 1 mL of the extract, add a few drops of dilute sodium hydroxide. The formation of an intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[2]

-

Test for Saponins (Froth Test): Shake 0.5 g of the extract with 2 mL of water. The formation of a persistent froth indicates the presence of saponins.[2]

-

Test for Alkaloids: Acidify the extract with dilute hydrochloric acid and filter. To the filtrate, add a few drops of Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[2]

-

Test for Tannins: To the extract, add a few drops of 1% ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.[2]

Quantitative Analysis

Total Flavonoid Content (Aluminum Chloride Method)

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).

-

Prepare a standard solution of quercetin in methanol at various concentrations.

-

In a test tube, mix 1.5 mL of the extract or standard solution with 0.45 mL of 5% sodium nitrite (NaNO₂).

-

After 6 minutes, add 0.45 mL of 10% aluminum chloride (AlCl₃).

-

After another 6 minutes, add 6 mL of 4% sodium hydroxide (NaOH) and make up the total volume to 10 mL with distilled water.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 420 nm or 510 nm) using a UV-Vis spectrophotometer.

-

Calculate the total flavonoid content as quercetin equivalents (QE) from the standard curve.[4]

Isolation and Structural Elucidation

A general workflow for isolating and identifying a specific compound like this compound would involve:

-

Preliminary Separation: Subject the most promising fraction from VLC to column chromatography (CC) over silica gel or Sephadex.

-

Fine Purification: Use High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, to isolate the pure compound.

-

Structural Identification: Elucidate the structure of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Phytochemical Analysis

Caption: General experimental workflow for phytochemical analysis.

Logical Relationship of Phytochemicals in Corchorus

Caption: Classification of major phytochemicals in Corchorus species.

Biological Activities and Potential Signaling Pathways

Extracts from Corchorus species have demonstrated significant antioxidant and anti-inflammatory properties.[5] While the specific biological activities of this compound are not yet well-documented, its glycoside, this compound 9-glucoside, has been associated with potential anti-inflammatory and antioxidant effects.[6]

Potential Anti-inflammatory Signaling Pathway

Many plant-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by inflammatory stimuli like Lipopolysaccharide (LPS). A compound like this compound could potentially inhibit these pathways.

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

This guide provides a foundational framework for the phytochemical analysis of plants potentially containing this compound. The detailed protocols and compiled data for Corchorus species serve as a valuable resource for initiating research into isolating and quantifying this and other bioactive compounds. Further studies are essential to confirm the presence and concentration of this compound in Corchorus and to elucidate its specific biological mechanisms.

References

- 1. Phytochemical content and antioxidant activity of different anatomical parts of Corchorus olitorius and C. capsularis during different phenological stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iosrphr.org [iosrphr.org]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]

Corchoionol C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

Introduction

Corchoionol C is a sesquiterpenoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. Initially isolated from the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata, it has also been identified as a phytochemical derived from the bark of cork oak trees.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols and a visualization of its potential mechanism of action are included to support further research and development efforts.

Chemical Structure and Properties

This compound, also referred to as Corchoionoside C aglycon, is the non-glycosylated form of Corchoionoside C. Its chemical identity is defined by the CAS Number 189351-15-3 and the molecular formula C13H20O3.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 189351-15-3 |

| Molecular Formula | C13H20O3 |

| IUPAC Name | (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one |

| SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 224.3 g/mol | [1] |

| Appearance | Colorless crystalline powder or crystal | |

| Boiling Point (Predicted) | 362.3 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 12.72 ± 0.60 | ChemicalBook |

| Solubility | Soluble in water, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Almost insoluble in ether and benzene. | [2] |

| Storage | 2-8°C | ChemFaces |

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, primarily as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties.[3] The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes within pathogenic organisms.[3] This disruption leads to cell lysis and subsequent microbial death, making it a candidate for the development of new antimicrobial therapies, particularly against antibiotic-resistant strains.[3]

Anticancer and Anti-Angiogenic Activity

Studies on the extracts of Pulicaria undulata, which contains this compound, have revealed significant cytotoxic and anti-angiogenic activities. The plant extract and its isolated compounds have been shown to reduce tumor weight and decrease the levels of vascular endothelial growth factor B (VEGF-B) and the expression of vascular endothelial growth factor receptor 2 (VEGFR-2).[1][4][5] This suggests that the anticancer activity may be mediated through the inhibition of VEGF signaling, a critical pathway for angiogenesis.[1][4][5]

The VEGF/VEGFR-2 signaling cascade is known to activate downstream pathways such as the PI3K/Akt/mTOR and PLCγ/ERK1/2 pathways, which are crucial for cell survival, proliferation, and migration. By inhibiting the initial steps of this cascade, compounds from Pulicaria undulata, potentially including this compound, can effectively suppress tumor growth and angiogenesis.

Signaling Pathway

The anti-angiogenic activity of Pulicaria undulata extract, containing this compound, points towards the inhibition of the VEGF signaling pathway. The following diagram illustrates the hypothetical mechanism of action where this compound may interfere with this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of compounds from Pulicaria undulata, which can be adapted for specific studies on this compound.

Isolation of this compound from Pulicaria undulata

1. Plant Material and Extraction:

-

Collect the whole plant of Pulicaria undulata.

-

Air-dry the plant material in the dark and grind it into a fine powder.

-

Macerate the powdered plant material with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be in the n-butanol fraction.

2. Chromatographic Separation:

-

Subject the n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine similar fractions and subject them to further purification using preparative TLC or Sephadex LH-20 column chromatography to isolate pure this compound.

Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Treatment:

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted with media) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Assay:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

1. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

2. Serial Dilution:

-

Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound is a natural product with significant potential for further investigation in the fields of antimicrobial and anticancer drug discovery. Its defined chemical structure and promising biological activities, particularly its apparent ability to disrupt microbial membranes and inhibit angiogenesis, make it a compelling target for researchers and drug development professionals. The information and protocols provided in this technical guide are intended to serve as a valuable resource to facilitate and encourage continued exploration of this compound's therapeutic potential. Further studies are warranted to elucidate its precise molecular targets and to validate its efficacy and safety in preclinical and clinical settings.

References

- 1. VEGFR-Mediated Cytotoxic Activity of Pulicaria undulata Isolated Metabolites: A Biological Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:189351-15-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | 189351-15-3 | PHA35115 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. VEGFR-Mediated Cytotoxic Activity of Pulicaria undulata Isolated Metabolites: A Biological Evaluation and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Corchoionol C (Corchoionoside C)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Corchoionol C, a naturally occurring ionone glucoside isolated from the leaves of Corchorus olitorius L., commonly known as jute or Moroheiya. The structural elucidation of this compound, also referred to as Corchoionoside C, was reported by Yoshikawa et al. in 1997. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition, to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Corchoionoside C).

Table 1: ¹H-NMR Spectroscopic Data of this compound (Corchoionoside C)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 5.88 | d | 16.1 |

| 3 | 5.81 | dd | 16.1, 6.1 |

| 4 | 4.29 | m | |

| 5 | 2.04 | d | 17.1 |

| 5 | 2.50 | d | 17.1 |

| 7 | 2.01 | s | |

| 8 | 1.05 | s | |

| 9 | 1.00 | s | |

| 10 | 1.25 | d | 6.3 |

| 1' | 4.38 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.38 | m | |

| 4' | 3.29 | m | |

| 5' | 3.27 | m | |

| 6' | 3.68 | m | |

| 6' | 3.85 | m |

Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.

Table 2: ¹³C-NMR Spectroscopic Data of this compound (Corchoionoside C)

| Position | Chemical Shift (δ) in ppm |

| 1 | 200.1 |

| 2 | 137.4 |

| 3 | 127.9 |

| 4 | 78.8 |

| 5 | 50.1 |

| 6 | 34.2 |

| 7 | 23.4 |

| 8 | 24.5 |

| 9 | 23.0 |

| 10 | 20.1 |

| 1' | 102.7 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data of this compound (Corchoionoside C)

| Spectroscopic Technique | Observed Values |

| High-Resolution FAB-MS | m/z 409.1832 ([M+Na]⁺) |

| Infrared (IR) Spectroscopy (KBr) | 3400 (br, OH), 1660 (C=O), 1630 (C=C) cm⁻¹ |

Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound (Corchoionoside C).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500 spectrometer.

-

Sample Preparation: The purified compound was dissolved in deuterated methanol (CD₃OD).

-

¹H-NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

¹³C-NMR Spectroscopy: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CD₃OD.

-

2D NMR Experiments: To aid in the structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were likely performed to establish proton-proton and proton-carbon correlations.

2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-SX 102A mass spectrometer.

-

Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.

-

Matrix: A suitable matrix, such as m-nitrobenzyl alcohol, was used to dissolve the sample and facilitate ionization.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion adduct ([M+Na]⁺) was measured to determine the elemental composition of the molecule.

3. Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra were recorded on a Shimadzu FTIR-8100 spectrophotometer.

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

-

Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The absorption bands corresponding to specific functional groups were identified and reported in wavenumbers (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Biosynthesis of Corchoionol C: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corchoionol C, a sesquiterpenoid found in plants such as Pulicaria undulata, has garnered interest for its potential biological activities. As a member of the vast and diverse class of sesquiterpenoids, its biosynthesis follows a complex and tightly regulated pathway. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its investigation, quantitative data from related pathways to serve as a benchmark, and insights into the regulatory networks that govern its production in plants.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the established principles of sesquiterpenoid biosynthesis in plants. The pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a C15 intermediate, farnesyl pyrophosphate (FPP). Subsequent cyclization and a series of oxidative modifications, likely catalyzed by a terpene synthase and cytochrome P450 monooxygenases respectively, lead to the final structure of this compound.

Data Presentation

Quantitative data from related sesquiterpenoid biosynthetic pathways can provide valuable context for researchers investigating this compound.

Table 1: Representative Kinetic Properties of Plant Sesquiterpene Synthases

| Enzyme | Plant Source | Major Product(s) | Km (µM) for FPP | kcat (s-1) | Reference |

| Germacrene A synthase | Cichorium intybus | Germacrene A | 0.5 | 0.03 | [1] |

| δ-Selinene synthase | Abies grandis | δ-Selinene | 4.8 | 0.03 | [1] |

| Amorpha-4,11-diene synthase | Artemisia annua | Amorpha-4,11-diene | 1.5 | 0.02 | [1] |

| E-β-Farnesene synthase | Mentha x piperita | E-β-Farnesene | 2.0 | 0.01 | [1] |

Table 2: Representative Concentrations of Farnesyl Pyrophosphate (FPP) in Various Tissues

| Tissue | Plant/Animal | Concentration | Reference |

| Brain (wet tissue) | Mouse | 0.355 ± 0.030 nmol/g | [2] |

| Kidney (wet tissue) | Mouse | 0.320 ± 0.019 nmol/g | [2] |

| Liver (wet tissue) | Mouse | 0.326 ± 0.064 nmol/g | [2] |

| Heart (wet tissue) | Mouse | 0.364 ± 0.015 nmol/g | [2] |

| Cultured Cells | NIH3T3 | 0.125 ± 0.010 pmol/106 cells | [3] |

| Apple Skin | Malus domestica | S(0.5) = 84 ± 18 µmol·L-1 | [4] |

Table 3: Representative Fold Changes in Gene Expression for Sesquiterpenoid Biosynthesis Genes in Response to Elicitors

| Gene | Plant | Treatment | Fold Change | Reference |

| GbTPS1 | Gossypium barbadense | Helicoverpa armigera infestation (24h) | ~150 | [5] |

| ShZIS | Solanum habrochaites | Jasmonic acid | ~2.5 | [6] |

| GAS | Cichorium intybus | Methyl jasmonate | >10 | [7] |

| GAO | Cichorium intybus | Methyl jasmonate | >10 | [7] |

| COS | Cichorium intybus | Methyl jasmonate | >5 | [7] |

Experimental Protocols

The following protocols are generalized methodologies for key experiments in the elucidation of a sesquiterpenoid biosynthetic pathway and can be adapted for the study of this compound.

Sesquiterpene Synthase Enzyme Assay

This protocol describes the in vitro characterization of a candidate sesquiterpene synthase.

-

Protein Expression and Purification:

-

Clone the candidate terpene synthase (TPS) cDNA into an appropriate expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).

-

Express the protein in a suitable host strain.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

-

Purified enzyme (1-5 µg).

-

Substrate: Farnesyl pyrophosphate (FPP) (e.g., 10 µM). For kinetic analysis, vary the FPP concentration.

-

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., 5 M NaCl) and vortexing.

-

-

Product Extraction and Analysis:

-

Extract the sesquiterpene products by adding an organic solvent (e.g., hexane or ethyl acetate) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the products by comparing their mass spectra and retention times with authentic standards or by interpretation of the fragmentation patterns.

-

References

- 1. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of a Novel Natural Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a generalized framework for the preliminary biological screening of a novel natural product, using Corchoionol C as a representative example. Due to the limited publicly available biological data for this compound, the quantitative results presented herein are hypothetical and for illustrative purposes only. The experimental protocols are standardized methodologies commonly employed in natural product drug discovery.

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. The initial assessment of a newly isolated compound, such as this compound, involves a battery of in vitro assays known as a preliminary biological screening. This process aims to identify and quantify the compound's potential therapeutic activities and cytotoxic effects, thereby guiding further investigation. This guide provides an in-depth overview of a typical preliminary screening cascade, including data presentation, detailed experimental protocols, and workflow visualizations.

Data Presentation: Hypothetical Bioactivity of this compound

Quantitative data from preliminary screenings are crucial for evaluating the potential of a compound. The following tables summarize the hypothetical biological activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 25.5 ± 2.1 |

| A549 | Lung Cancer | 32.8 ± 3.5 |

| HepG2 | Liver Cancer | 18.9 ± 2.3 |

| HEK293 | Normal Kidney (Control) | > 100 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Anti-inflammatory and Antioxidant Activities of this compound

| Assay | Activity Metric | Result |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 22.7 ± 2.9 |

| DPPH Radical Scavenging | IC₅₀ (µM) | 45.1 ± 4.2 |

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of screening results.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][4][5][6]

-

Inoculum Preparation: Culture the microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[5]

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the appropriate broth. The concentration range typically spans from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[5][6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection is standard, and a colorimetric indicator like resazurin can also be used to aid determination.[5]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay quantifies the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent.[7][8][9]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[7]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[7]

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11][12][13][14]

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of this compound in methanol.[10]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Ascorbic acid or Trolox can be used as a positive control.[14]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep purple to yellow.[10][13]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: General workflow for the preliminary biological screening of a natural product.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol Griess Test [protocols.io]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Identifying Novel Analogs of Corchoionol C in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for identifying novel analogs of Corchoionol C, a sesquiterpenoid found in nature. This document outlines the current knowledge on this compound, its potential analogs, biosynthetic pathways, and detailed experimental protocols for isolation and identification.

Introduction to this compound and its Significance

This compound is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community due to its potential biological activities. It is primarily isolated from plant species of the Pulicaria genus, belonging to the Asteraceae family. The exploration of its analogs is a promising avenue for the discovery of new therapeutic agents with potentially enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This guide aims to provide researchers with the necessary framework to explore the chemical diversity of this compound-related compounds in nature.

Known and Potential Analogs of this compound

While the scientific literature has not extensively cataloged a wide range of this compound analogs, phytochemical investigations of Pulicaria undulata and related species have revealed a rich diversity of structurally related sesquiterpenoids. These compounds, primarily guaianolides and eudesmanolides, can be considered potential analogs of this compound.

A notable study on Pulicaria undulata led to the isolation of rare hydroperoxyl guaianolide sesquiterpenes.[1] These compounds represent the most promising candidates for novel analogs of this compound identified to date. Their structural variations provide a basis for understanding the biosynthetic plasticity of the producing organisms and for exploring structure-activity relationships.

Table 1: Known Sesquiterpenoids from Pulicaria Species and their Potential as this compound Analogs

| Compound Class | Specific Examples | Source Species | Potential Relationship to this compound |

| Guaianolides | 1β,4β-dihydroxy-5α(H)-guaia-10(14),11(13)-dien-8α,12-olide | Pulicaria crispa[2] | Structurally related sesquiterpene lactone core |

| Eudesmanolides | Ivalin | Decachaeta perornata[3] | Common sesquiterpenoid precursor |

| Hydroperoxyl Guaianolides | Newly identified sesquiterpenes (1-4) | Pulicaria undulata[1] | Direct, novel analogs with unique functionalization |

Biosynthesis of this compound and its Analogs

The biosynthetic pathway of this compound, a guaianolide sesquiterpenoid, is believed to follow the general pathway for this class of compounds within the Asteraceae family. The pathway originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon isoprene units.

The key steps in the proposed biosynthetic pathway are:

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three isoprene units are assembled to form the C15 precursor, farnesyl pyrophosphate.

-

Cyclization: FPP undergoes a complex cyclization cascade catalyzed by a sesquiterpene synthase to form a germacrene A intermediate.

-

Oxidation and Lactonization: A series of oxidative modifications, often mediated by cytochrome P450 monooxygenases, followed by lactonization, leads to the formation of the guaianolide core structure.

-

Tailoring Reactions: Further enzymatic modifications such as hydroxylation, acylation, and glycosylation result in the diverse array of sesquiterpenoids found in nature, including this compound and its analogs.

References

An In-depth Technical Guide on Corchoionol C (CAS: 189351-15-3)

Disclaimer: Scientific literature providing in-depth technical data on the biological activities, experimental protocols, and specific signaling pathways of Corchoionol C (CAS: 189351-15-3) is limited. This guide summarizes the available chemical information for this compound and presents general experimental methodologies and relevant biological pathways based on research of its plant sources and compounds with similar structural motifs. This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural organic compound. It has been reported to be isolated from the cork oak tree and from Pulicaria undulata, a plant belonging to the Asteraceae family. Its chemical structure suggests it belongs to the class of sesquiterpenoids. While specific biological activities for this compound are not extensively documented in peer-reviewed literature, extracts from its plant sources have demonstrated various biological effects, including antimicrobial and anti-inflammatory properties.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 189351-15-3 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₃H₂₀O₃ | Biosynth |

| Molecular Weight | 224.3 g/mol | Biosynth |

| IUPAC Name | (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one | Chemical Supplier Databases |

| SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | Biosynth |

| Appearance | White powder (typical) | Hebei Nengqian Chemical |

| Purity | ≥98% (as a reference standard) | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Potential Biological Activities and General Experimental Protocols

While specific data for this compound is scarce, related compounds and extracts from its source plants suggest potential antimicrobial and anti-inflammatory activities. Below are detailed, generalized experimental protocols for assessing these activities.

Antimicrobial Activity

The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (e.g., Gentamicin)

-

Negative control (broth only)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the test compound dilutions.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Test compound (this compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent

-

Positive control (e.g., Dexamethasone)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Relevant Signaling Pathways

Given the absence of specific mechanistic studies on this compound, a diagram of a key inflammatory signaling pathway, the NF-κB pathway, is provided below. Many natural products exert their anti-inflammatory effects by modulating this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a natural product with a defined chemical structure. While its biological activities have not been extensively studied, its presence in plants with known medicinal properties suggests it may possess therapeutic potential. The provided experimental protocols offer a starting point for the systematic evaluation of its antimicrobial and anti-inflammatory effects. Future research is necessary to elucidate the specific mechanisms of action and to validate its potential as a lead compound for drug development.

Methodological & Application

Application Notes and Protocols for the Extraction of Corchoionol C from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corchoionol C is a triterpenoid compound that has been isolated from plants of the Corchorus genus, specifically Corchorus acutangulus.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for the isolation of triterpenoids from plant sources.

Data Presentation

The efficiency of triterpenoid extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and duration. The following table summarizes typical parameters and yields for triterpenoid extraction from various plant materials, which can serve as a reference for optimizing the extraction of this compound.

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Duration | Yield | Reference |

| Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | - | 40 min | 4.9% (extract) | [3] |

| Ganoderma lucidum | Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90 | 78.9 min | Not specified | [3] |

| Cannabis roots | Subcritical Dimethyl Ether Extraction (SDMEE) | DME:Water (80:20 w/w) | 40 | Not specified | Higher than conventional methods | [4] |

| Vietnamese G. lucidum | Ultrasound-Assisted Extraction (UAE) | Ethanol | 55 | 55 min | 9.58 mg/g | [5] |

| Ligustrum lucidum | Microwave-Assisted Extraction | Not specified | Not specified | Not specified | Not specified | |

| Ocimum sanctum | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

This section details a general protocol for the extraction and purification of this compound from plant material. This protocol is a composite of standard methods used for triterpenoid isolation and may require optimization for specific applications.

1. Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Collect the aerial parts of Corchorus acutangulus. Ensure proper botanical identification to avoid contamination with other species.

-

Drying: The plant material should be dried to reduce moisture content, which can interfere with extraction efficiency. Air-drying in the shade or freeze-drying are recommended methods to prevent the degradation of thermolabile compounds.[6][7]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.[6]

2. Extraction

Several methods can be employed for the extraction of triterpenoids. Ultrasound-assisted extraction (UAE) is presented here as an efficient and modern technique.[3][5]

-

Solvent Selection: Ethanol is a commonly used and effective solvent for extracting triterpenoids.[3][5]

-

Procedure:

-

Weigh 100 g of the powdered plant material and place it in a flask.

-

Add a suitable volume of 95% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 60 minutes at a controlled temperature of 40-50°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Purification

The crude extract contains a mixture of compounds. Chromatographic techniques are necessary to isolate and purify this compound.

-

Fractionation using Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile, suggesting the presence of the same compound.

-

-

Isolation by Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compound of interest using preparative HPLC.

-

A C18 column is commonly used for the separation of triterpenoids.

-

The mobile phase can be a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution with a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation: The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway for Triterpenoid Bioactivity

While the specific signaling pathway of this compound is not yet elucidated, many triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

- 1. tpcj.org [tpcj.org]

- 2. researchgate.net [researchgate.net]

- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. mdpi.com [mdpi.com]

- 7. Ultrasonic-assisted extraction and UHPLC determination of ascorbic acid, polyphenols, and half-maximum effective concentration in Citrus medica and Ziziphus spina-christi fruits using multivariate experimental design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Corchoionol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Corchoionol C, a bioactive diterpenoid with potential therapeutic applications. The described protocol is suitable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.

Introduction

This compound is a natural phytochemical first identified in cork oak trees, with the molecular formula C13H20O3.[1] This compound has garnered interest in the scientific community due to its potential biological activities. As research into the therapeutic benefits of this compound progresses, a validated analytical method for its accurate quantification is essential for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive protocol for a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 235 nm |

| Run Time | 25 minutes |

The selection of 235 nm as the detection wavelength is based on the presence of a cyclohexenone chromophore in the structure of this compound. Molecules with this moiety typically exhibit strong UV absorbance in the 220-260 nm range.

Preparation of Standard and Sample Solutions

Standard Solution:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (30:70, Acetonitrile:Water).

Sample Preparation (from plant material):

-

Homogenize 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Results and Discussion

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Limit of Detection (LOD) (µg/mL) | 0.25 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 | - |

| Precision (%RSD) | < 2.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Specificity | No interference from blank | No interfering peaks |

Sample Analysis

The validated method can be used for the routine analysis of this compound in various samples. The retention time for this compound under the specified conditions is expected to be reproducible.

Table 3: Quantification of this compound in a Sample (Hypothetical Data)

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard (10 µg/mL) | 12.5 | 150,000 | 10.0 |

| Plant Extract 1 | 12.5 | 75,000 | 5.0 |

| Plant Extract 2 | 12.5 | 120,000 | 8.0 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Principle of reversed-phase HPLC separation of this compound.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for implementation in research and quality control laboratories. The provided protocol and validation parameters serve as a comprehensive guide for scientists and professionals in the field of natural product analysis and drug development.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Corchoionol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C is a natural product of significant interest for its potential therapeutic properties. While the antimicrobial activities of crude extracts from plants such as Corchorus olitorius have been investigated, specific data on the antimicrobial susceptibility of the purified compound this compound is not extensively documented in publicly available literature. Extracts of Corchorus olitorius, a plant known to contain various phytochemicals, have demonstrated activity against a range of bacterial species.[1][2][3] This document provides a generalized, detailed protocol for the antimicrobial susceptibility testing of a purified phytochemical like this compound, based on established methods used for natural product screening. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on the antimicrobial properties of this compound or similar isolated compounds.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Tetracycline | ||

| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | Tetracycline | ||

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Ciprofloxacin | ||

| Klebsiella pneumoniae | Gram-negative | Ciprofloxacin | ||

| Streptococcus pneumoniae | Gram-positive | |||

| Candida albicans (e.g., ATCC 10231) | Fungi (Yeast) | Nystatin |

Table 2: Zone of Inhibition Diameters for this compound using Agar Disk Diffusion Method

| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic/µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Tetracycline (30 µg) | |||

| Bacillus subtilis | Tetracycline (30 µg) | |||

| Escherichia coli | Ciprofloxacin (5 µg) |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of natural products.

1. Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, followed by dilution in growth medium)

-

Test microorganisms (bacterial and/or fungal strains)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Positive control antibiotics (e.g., tetracycline, ciprofloxacin, nystatin)

-

Negative control (solvent used to dissolve this compound)

-

Spectrophotometer or microplate reader

2. Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the test microorganism.

-

Negative Control (Sterility Control): A well containing only sterile broth.

-

Solvent Control: A row with the solvent used to dissolve this compound, serially diluted and inoculated with the test microorganism, to ensure the solvent has no antimicrobial activity at the concentrations used.

-

Growth Control: A well containing broth and the microbial inoculum without any test compound.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

-

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

1. Materials:

-

This compound solutions of known concentrations

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganisms

-

Positive control antibiotic disks

-

Sterile swabs

2. Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA plates and allow them to solidify and dry.

-

-

Inoculation:

-

Dip a sterile swab into the 0.5 McFarland standard suspension of the test microorganism.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.

-

Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Visualizations

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Caption: Logical Flow from Compound to Efficacy Assessment.

References

Determining the Minimum Inhibitory Concentration (MIC) of Corchoionol C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Corchoionol C is a natural product that has been isolated from the plant Pulicaria undulata.[1] The assessment of the antimicrobial properties of novel natural compounds is a critical step in the discovery and development of new therapeutic agents. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the potency of an antimicrobial agent, defined as the lowest concentration of the substance that prevents visible growth of a microorganism in vitro.[2][3][4] This document presents a comprehensive protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.

Quantitative Data Summary

Currently, there is no published data specifically detailing the Minimum Inhibitory Concentration (MIC) of the isolated compound this compound. However, a study on a water-ethanol extract of Pulicaria undulata, the plant from which this compound is derived, provides some insight into its potential antimicrobial activity. The extract demonstrated activity against several Gram-positive bacteria, while no activity was observed against the tested Gram-negative bacteria or fungi.[1]

The table below summarizes the MIC and Minimum Bactericidal Concentration (MBC) values for the Pulicaria undulata water-ethanol extract against various Gram-positive bacteria. This data can serve as a preliminary reference for designing MIC assays for the purified this compound.

| Microorganism | Strain | MIC (µg/mL) of P. undulata Extract[1] | MBC (µg/mL) of P. undulata Extract[1] |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 1563 | 3125 |